molecular formula C20H18N4O3S B2848820 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 396720-67-5

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No. B2848820
CAS RN: 396720-67-5
M. Wt: 394.45
InChI Key: GQGQDJVREXKBRW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterisation : This compound, along with similar molecules, has been synthesized and characterized using various spectroscopic and structural techniques. Studies have highlighted the importance of density functional theory (DFT) methods for predicting molecular geometries and vibrational frequencies, aligning well with X-ray diffraction data. This approach helps in understanding the molecule's structure and reactivity, which is crucial for its applications in material science and medicinal chemistry (Arslan, Aydın, & Kazak, 2015).

Structural Insights and Molecular Interactions : The analysis of molecular structures and interactions is fundamental in crystal engineering and drug design. Studies involving similar nitrobenzamide compounds have provided insights into molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties. Such studies are vital for understanding the chemical and physical properties of molecules, aiding in the design of materials and drugs with specific functions (Arslan, Aydın, & Kazak, 2015).

Chemical Reactivity and Synthetic Applications : Research has also focused on the synthetic applications of related molecules, exploring their reactivity patterns for constructing complex heterocyclic systems. These synthetic routes often involve tandem reactions, offering efficient pathways to diverse heterocyclic compounds. Such studies are crucial for developing new synthetic methodologies in organic chemistry, which can be applied in the synthesis of pharmacologically active compounds (Sapegin et al., 2012).

Molecular Engineering for Material Sciences : The compound's structural motifs have been investigated for their potential in molecular engineering, specifically in the development of new materials. For example, studies on similar molecules have explored their self-assembly properties and applications in forming supramolecular structures, which are of interest in material science for creating novel materials with specific luminescent or mechanical properties (Moyano et al., 2013).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-3-8-18(13(2)9-12)23-19(16-10-28-11-17(16)22-23)21-20(25)14-4-6-15(7-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQDJVREXKBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

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